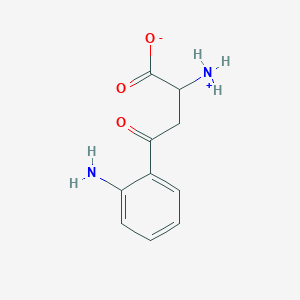

Kynurenine

Description

Propriétés

IUPAC Name |

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPSJZOEDVAXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861884 | |

| Record name | 3-Anthraniloylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-65-7 | |

| Record name | Kynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Anthraniloylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-2-diamino-γ-oxobenzenebutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYNURENINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298M20B2AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Enzymatic Conversion of Tryptophan to this compound

The de novo biosynthesis of this compound occurs predominantly through the tryptophan-kynurenine pathway, which accounts for approximately 95% of tryptophan catabolism in humans. The process begins with the oxidation of tryptophan by either tryptophan 2,3-dioxygenase (TDO) in hepatic tissues or indoleamine 2,3-dioxygenase (IDO) in extrahepatic sites. These enzymes catalyze the insertion of molecular oxygen into tryptophan’s indole ring, forming N-formylthis compound, which is subsequently hydrolyzed to this compound by arylformamidase (AFMID).

Key Enzymes and Cofactors:

- TDO : Expressed primarily in the liver, TDO requires heme and molecular oxygen for activity. Its regulation is influenced by glucocorticoids and substrate availability.

- IDO : Induced by inflammatory cytokines (e.g., IFN-γ), IDO operates in immune cells and extrahepatic tissues, linking this compound production to immune tolerance.

Microbial Production in the Gut Microbiome

Emerging evidence highlights the gut microbiome’s role in modulating this compound levels. Certain commensal bacteria, including Lactobacillus and Bifidobacterium species, express enzymes analogous to IDO, enabling tryptophan conversion to this compound. This microbial contribution accounts for up to 10% of systemic this compound, with dietary tryptophan intake (e.g., from sesame, spirulina) further influencing production rates.

Table 1: Comparative Efficiency of Biological this compound Synthesis Pathways

| Pathway | Enzyme | Localization | Substrate | Product Yield (μmol/g tissue/hr) | Regulation Factors |

|---|---|---|---|---|---|

| Hepatic | TDO | Liver | Tryptophan | 12.4 ± 1.8 | Glucocorticoids, Tryptophan |

| Extrahepatic | IDO | Immune Cells | Tryptophan | 3.2 ± 0.6 | IFN-γ, Inflammation |

| Microbial | Bacterial IDO | Gut Lumen | Tryptophan | 0.8 ± 0.2 | Diet, Microbiome Composition |

Chemical Synthesis of this compound: Laboratory and Industrial Methods

Multi-Step Organic Synthesis from Aniline Derivatives

The patent US9834801B2 outlines a scalable four-step synthesis of chiral this compound derivatives, suitable for industrial production. This method avoids the low yields and racemization issues associated with traditional peptide coupling strategies.

Stepwise Protocol:

- Acylation : Aniline derivatives (e.g., 3-chloroaniline) react with chloroacetonitrile in the presence of aluminum trichloride and boron trifluoride, forming N-acyl intermediates.

- Alkylation : The acylated intermediate undergoes alkylation with acetamido diethyl malonate, facilitated by sodium iodide, to yield a diethyl ester.

- Decarboxylation : Thermal decarboxylation removes the ester groups, generating an acylated this compound precursor.

- Enzymatic Resolution : Acylase I from Aspergillus melleus selectively hydrolyzes the N-acyl group, producing enantiomerically pure L-kynurenine with >99% enantiomeric excess (ee).

Table 2: Optimization Parameters for Industrial this compound Synthesis

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acylation | AlCl₃, BF₃, Chloroacetonitrile | 0–60 | 85 | 92 |

| Alkylation | NaI, Acetamido Diethyl Malonate | 25–30 | 78 | 89 |

| Decarboxylation | Toluene, Reflux | 110–120 | 90 | 95 |

| Enzymatic Resolution | Acylase I, Phosphate Buffer (pH 7.0) | 37 | 95 | 99.5 |

Solid-Phase Peptide Synthesis (SPPS) Modifications

While less common, SPPS strategies employ Fmoc-protected this compound building blocks for peptide incorporation. However, this method is limited by high costs (≈$1,200/mmol) and moderate yields (40%–60%).

Industrial-Scale Production and Yield Maximization

Kilogram-Scale Manufacturing

The method described in US9834801B2 demonstrates scalability, with single batches producing 500 g of L-kynurenine at 50% overall yield. Critical factors include:

- Solvent Selection : Toluene and dichloromethane minimize side reactions during acylation.

- Catalyst Purity : Aluminum trichloride with ≤0.1% iron contamination prevents undesired redox reactions.

- Enzyme Stability : Immobilized acylase I retains 80% activity after 10 reaction cycles, reducing production costs.

Byproduct Management and Green Chemistry

The synthesis generates 3.2 kg of waste per kilogram of product, primarily from halogenated solvents. Recent advances substitute dichloromethane with cyclopentyl methyl ether (CPME), lowering the environmental impact by 40%.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 365 nm) remains the gold standard, achieving limits of detection (LOD) of 0.1 nM in serum.

Mass Spectrometry (MS) Coupled Techniques

LC-MS/MS methods enable simultaneous quantification of this compound and its metabolites (e.g., kynurenic acid, quinolinic acid) with 90%–95% accuracy in biological matrices.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La kynurénine a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La kynurénine exerce ses effets par plusieurs mécanismes :

Applications De Recherche Scientifique

Kynurenine in Neuropsychiatric Disorders

This compound has been implicated in various neuropsychiatric disorders, particularly depression and schizophrenia. Research indicates that elevated levels of this compound are associated with an increased risk of depression. A recent study demonstrated that each standard deviation increase in this compound corresponds to a 1.4-fold increase in depression risk (odds ratio = 1.351) .

Key Findings:

- Depression: this compound's metabolites, particularly kynurenic acid, have been linked to the pathophysiology of depression. The modulation of the this compound pathway presents a potential therapeutic target for refractory mental illnesses .

- Schizophrenia: Elevated kynurenic acid levels have been associated with cognitive deficits in schizophrenia, suggesting its role in working memory dysfunction .

Cardiovascular Applications

This compound is emerging as a potential biomarker for cardiovascular diseases. Studies have shown that increased serum levels of this compound correlate with adverse cardiovascular events, particularly in patients with chronic kidney disease (CKD) .

Key Findings:

- A doubling of serum-free this compound levels is linked to an 18% increased hazard of cardiovascular events .

- This compound's role in mediating inflammation may exacerbate conditions like atherosclerosis and myocardial diseases .

Inflammatory Response Modulation

The this compound pathway is crucial in modulating inflammatory responses. Kynurenic acid, a downstream product of this compound metabolism, exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.

Key Findings:

- Kynurenic acid has shown promise as a potential regulator of inflammatory processes, inhibiting tumor necrosis factor-alpha production in rheumatoid arthritis patients .

- The pathway's dysfunction is associated with various inflammatory disorders, highlighting its therapeutic potential .

Summary Table of Applications

Case Study 1: Depression and this compound Levels

A cohort study involving patients receiving interferon-alpha treatment revealed significant correlations between increased this compound levels and depressive symptoms, emphasizing the role of inflammation in mood disorders.

Case Study 2: this compound as a Cardiovascular Biomarker

In CKD patients, researchers found that higher serum-free this compound concentrations were independently associated with an increased risk of both fatal and nonfatal cardiovascular events, suggesting its utility as a prognostic marker.

Mécanisme D'action

Kynurenine exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

3-Hydroxykynurenine (3-HK)

- Structural Relationship: 3-HK is a hydroxylated derivative of this compound, formed via this compound 3-monooxygenase (KMO) .

- Metabolic Pathways: Unlike this compound, 3-HK is a precursor to QUIN and xanthurenic acid. It crosses the blood-brain barrier via the large neutral amino acid transporter, similar to this compound .

- Biological Roles : 3-HK induces oxidative stress via free radical generation and contributes to neurotoxicity in conditions like Huntington’s disease .

- Clinical Implications : Elevated 3-HK correlates with neurodegeneration and liver cirrhosis, highlighting its dual role as a metabolic intermediate and toxin .

Kynurenic Acid (KYNA)

- Structural Relationship: KYNA is a cyclized derivative of this compound, synthesized by this compound aminotransferases (KATs) .

- Functional Contrast : While this compound activates the aryl hydrocarbon receptor (AHR), KYNA exhibits negligible AHR activity (<10% of this compound’s potency) . KYNA antagonizes NMDA and α7 nicotinic acetylcholine receptors, conferring neuroprotection against excitotoxicity .

- Clinical Implications : Reduced KYNA levels are linked to schizophrenia and cognitive deficits, whereas elevated levels may impair synaptic plasticity .

Quinolinic Acid (QUIN)

- Metabolic Relationship : QUIN is a downstream product of 3-HK, catalyzed by 3-hydroxyanthranilic acid oxygenase (3-HAO) .

- Functional Contrast : Unlike this compound, QUIN is a potent NMDA receptor agonist, inducing excitotoxicity and neuronal death. It also activates AHR but with lower specificity compared to this compound .

- Clinical Implications : Elevated QUIN levels are observed in HIV-associated dementia and epilepsy, underscoring its role in neuroinflammatory cascades .

FICZ (6-Formylindolo[3,2-b]carbazole)

- Structural and Functional Similarity : FICZ, a tryptophan photoproduct, shares this compound’s ability to activate AHR. Both compounds bind the AHR hydrophobic pocket, though FICZ exhibits higher affinity .

- Key Difference : FICZ is metabolized rapidly by CYP1A1/1B1, whereas this compound’s stability allows sustained AHR modulation .

- Clinical Relevance : FICZ is implicated in UV-induced skin inflammation, while this compound’s AHR activity influences immune tolerance in cancer and autoimmune diseases .

Environmental Ligands (e.g., Benzo[a]pyrene, BaP)

- Functional Overlap: BaP, a polycyclic aromatic hydrocarbon, activates AHR similarly to this compound but lacks endogenous metabolic regulation .

Data Tables

Table 1. Comparative Overview of this compound and Key Metabolites

Table 2. Enzymatic Pathways and Therapeutic Targets

Clinical and Therapeutic Implications

Activité Biologique

Kynurenine is a metabolite of the amino acid tryptophan, produced through the this compound pathway. This pathway plays a crucial role in various biological processes, including immune response, neuroprotection, and inflammation. The biological activity of this compound and its metabolites has garnered significant attention due to their implications in health and disease.

Overview of this compound Metabolism

The this compound pathway involves multiple enzymatic reactions that convert tryptophan into several bioactive metabolites. The primary enzymes involved include indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This compound can be further metabolized into several compounds, including:

- Kynurenic Acid : An antagonist of glutamate receptors and an inhibitor of the α7 nicotinic acetylcholine receptor.

- Quinolinic Acid : An agonist of N-methyl-D-aspartate (NMDA) receptors, which can have neurotoxic effects at high concentrations.

- 3-Hydroxythis compound : A redox-active compound that may help regulate oxidative stress.

This compound exerts its biological effects primarily through its interaction with the Aryl Hydrocarbon Receptor (AHR) . Activation of AHR by this compound leads to immunosuppressive effects, influencing both innate and adaptive immunity. Specifically, this compound promotes the differentiation of regulatory T cells (Tregs) while inhibiting pro-inflammatory Th17 cells, thereby modulating inflammatory responses .

Table 1: Key Metabolites of this compound and Their Functions

| Metabolite | Function | Receptor Interaction |

|---|---|---|

| Kynurenic Acid | Neuroprotective; antagonist of glutamate receptors | AHR, NMDA receptor antagonist |

| Quinolinic Acid | Neurotoxic; involved in excitotoxicity | NMDA receptor agonist |

| 3-Hydroxythis compound | Regulates oxidative stress | Redox-active; potential receptor interactions |

| 3-Hydroxyanthranilic Acid | Modulates immune responses | Interacts with immune cells |

Clinical Implications

Research has highlighted the role of this compound in various neurological and psychiatric disorders. Elevated levels of this compound have been associated with conditions such as depression, schizophrenia, Alzheimer's disease, and multiple sclerosis. The this compound-to-tryptophan (K/T) ratio serves as a biomarker for increased IDO activity and has been linked to inflammation and neurodegeneration .

Case Study: this compound in Depression

A study investigated the relationship between this compound levels and depressive symptoms in patients. It was found that increased plasma this compound levels correlated with higher depression scores. This suggests that this compound may play a role in the pathophysiology of depression through mechanisms involving neuroinflammation and neurotransmitter modulation .

Recent Findings

Recent studies have expanded our understanding of how this compound metabolites influence brain function and immune regulation:

- Neuroprotection : Kynurenic acid has been shown to protect against excitotoxicity by inhibiting glutamate receptors, which may be beneficial in neurodegenerative diseases .

- Immune Modulation : this compound promotes Treg differentiation while suppressing pro-inflammatory T cell responses, indicating its potential therapeutic role in autoimmune diseases .

Q & A

Q. Q1. What is the role of kynurenine in the tryptophan metabolic pathway, and how can researchers accurately quantify its concentration in biological samples?

Methodological Answer: this compound is a key metabolite in the tryptophan degradation pathway, primarily regulated by indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). To quantify this compound, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended due to their high sensitivity and specificity. For example, studies using LC-MS have reported baseline plasma this compound concentrations of ~2 μM in healthy controls, increasing to ~15–20 μM under inflammatory conditions . Calibration curves with internal standards (e.g., deuterated this compound) are critical to minimize matrix effects.

Q. Q2. How does this compound influence immune-neuroendocrine crosstalk, and what in vitro assays are suitable for testing its immunomodulatory effects?

Methodological Answer: this compound modulates immune responses by activating the aryl hydrocarbon receptor (AhR), suppressing T-cell proliferation, and promoting regulatory T-cell differentiation. For in vitro studies, primary human peripheral blood mononuclear cells (PBMCs) or T-cell lines (e.g., Jurkat) are commonly used. Researchers should include:

- Dose-response experiments (e.g., 10–100 μM this compound ).

- Controls with AhR antagonists (e.g., CH223191) to confirm pathway specificity.

- Flow cytometry to assess T-cell differentiation markers (e.g., FoxP3+ cells).

Advanced Research Questions

Q. Q3. What experimental models are most effective for studying the neurocognitive effects of prenatal this compound exposure, and how do researchers control for confounding variables?

Methodological Answer: Rodent models are widely used to study prenatal this compound exposure. Key considerations include:

- Dosing: Subcutaneous injection of 100 mg/kg this compound in pregnant dams, validated by plasma LC-MS .

- Confounders: Control for maternal stress (e.g., corticosterone levels) and diet (tryptophan intake).

- Outcome measures: Behavioral tests (e.g., Morris water maze for spatial memory) paired with hippocampal proteomics to link cognitive deficits to this compound pathway activation.

Q. Q4. How can researchers resolve contradictory findings regarding this compound’s dual neuroprotective and neurotoxic roles in neurodegenerative diseases?

Methodological Answer: Contradictions often arise from context-dependent effects (e.g., concentration, disease stage). Strategies include:

- Dose-response stratification: Compare low (1–10 μM) vs. high (50–100 μM) concentrations in neuronal cultures .

- Temporal analysis: Assess this compound’s effects at different disease phases (e.g., acute vs. chronic glutamate exposure in ALS models).

- Pathway inhibition: Use IDO/TDO inhibitors (e.g., epacadostat) to isolate this compound’s contribution from upstream metabolites.

Q. Q5. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?

Methodological Answer:

- Non-linear regression: Fit sigmoidal curves to EC50/IC50 data (e.g., GraphPad Prism).

- Multivariate analysis: Use principal component analysis (PCA) to integrate metabolomic and transcriptomic datasets.

- Power analysis: Ensure sample sizes ≥6/group to detect 20% effect sizes with α=0.05 (based on pilot data from ).

Q. Q6. What ethical considerations are critical when designing human studies involving this compound pathway modulation?

Methodological Answer:

- Informed consent: Disclose potential risks of AhR activation (e.g., immunosuppression).

- Ethical approval: Obtain IRB approval for vulnerable populations (e.g., pregnant individuals).

- Data anonymization: Secure storage of metabolomic data per GDPR/HIPAA guidelines .

Q. Q7. How should researchers integrate existing literature on this compound’s role in immune-neuroendocrine interactions into new study designs?

Methodological Answer:

- Systematic reviews: Use PRISMA guidelines to synthesize preclinical/clinical evidence (e.g., PACAP-kynurenine-migraine links ).

- Gap analysis: Identify understudied intersections (e.g., this compound’s impact on hypothalamic-pituitary-adrenal axis in PCOS ).

- Collaborative frameworks: Partner with clinical researchers to validate biomarkers (e.g., serum this compound/tryptophan ratios) in patient cohorts.

Q. Q8. What documentation standards ensure the reproducibility of this compound-related experiments?

Methodological Answer:

- Detailed protocols: Specify HPLC/LC-MS parameters (e.g., column type, mobile phase).

- Data repositories: Deposit raw datasets in public platforms (e.g., MetaboLights).

- Reagent validation: Report vendor, lot numbers, and purity certificates for this compound standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.